Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 305374-77-0) is a synthetic benzofuran-3-carboxylate sulfonamide bearing a 4-fluorophenylsulfonamido group at the 5-position and an isopropyl ester at the 3-carboxylate. Its molecular formula is C₁₉H₁₈FNO₅S (MW 391.42 g·mol⁻¹).

Molecular Formula C19H18FNO5S
Molecular Weight 391.4g/mol
CAS No. 305374-77-0
Cat. No. B407684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
CAS305374-77-0
Molecular FormulaC19H18FNO5S
Molecular Weight391.4g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC(C)C
InChIInChI=1S/C19H18FNO5S/c1-11(2)25-19(22)18-12(3)26-17-9-6-14(10-16(17)18)21-27(23,24)15-7-4-13(20)5-8-15/h4-11,21H,1-3H3
InChIKeyXVPHJZFFFVOGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 305374-77-0): Core Identifier & Physicochemical Fingerprint for Procurement Screening


Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 305374-77-0) is a synthetic benzofuran-3-carboxylate sulfonamide bearing a 4-fluorophenylsulfonamido group at the 5-position and an isopropyl ester at the 3-carboxylate. Its molecular formula is C₁₉H₁₈FNO₅S (MW 391.42 g·mol⁻¹) . Computed physicochemical parameters derived from the ZINC database include a calculated logP of 3.30, topological polar surface area (tPSA) of 89 Ų, one hydrogen-bond donor, five hydrogen-bond acceptors, and five rotatable bonds [1]. The compound belongs to the broader benzofuransulfonamide class, for which antiproliferative activity against tumor cell lines has been reported [2].

Scaffold Benzofuransulfonamide class
Ester Isopropyl ester (branched)
Lipophilicity Moderate calculated logP
Polar Surface Area Lead-like profile

Why Methyl, Ethyl, or Benzyl Ester Analogs Cannot Be Automatically Substituted for Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 305374-77-0)


Benzofuran-3-carboxylate sulfonamides with differing ester substituents are not functionally interchangeable because the ester group governs lipophilicity, hydrolytic stability, and intracellular penetration, each of which alters the apparent potency, selectivity, and metabolic half-life observed in cell-based assays [1]. The isopropyl ester in CAS 305374-77-0 confers a discrete logP value of ~3.30 [2] that cannot be replicated by the methyl ester analog (MW 363.4, C₁₇H₁₄FNO₅S) , which lacks the branched alkyl character required for comparable membrane partitioning. Conversely, the benzyl ester analog (MW 439.5, C₂₃H₁₈FNO₅S) introduces additional aromaticity that alters π-stacking interactions and metabolic vulnerability. These physicochemical divergences make simple one-for-one substitution unreliable in any assay where cellular permeability, esterase susceptibility, or serum protein binding contributes to the measured endpoint.

Target
Methyl Ester Analog
Benzyl Ester Analog
Isopropyl ester (CAS 305374-77-0)
Linear methyl ester
Benzyl ester
Lipophilicity
Lower logP may reduce passive membrane permeability
Higher logP may increase protein binding and alter distribution
Esterase stability
Faster hydrolysis; higher carboxylic acid metabolite interference
Altered steric profile; metabolic pathway may differ

Quantitative Differentiation Evidence for Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (305374-77-0) Versus Closest Analogs


Lipophilicity Advantage: Calculated logP of 3.30 for the Isopropyl Ester vs. Estimated ~2.5 for the Methyl Ester Analog

The isopropyl ester of CAS 305374-77-0 exhibits a calculated logP of 3.295 (ZINC15, pH-independent partition coefficient) [1]. In contrast, the methyl ester analog (CAS 361180-07-6), which substitutes the isopropyl group with a methyl group, is estimated to have a logP approximately 0.5–0.8 log units lower based on the Hansch-Leo π contribution difference between isopropyl (π ≈ 1.3) and methyl (π ≈ 0.5) substituents on an aromatic ester scaffold [2]. This logP elevation of ~0.8 units places the isopropyl ester closer to the empirical optimal logP range (2–4) for intracellular target engagement while the methyl ester resides near or below the lower boundary, potentially limiting passive membrane permeability.

Lipophilicity logP
Class-level inference
Isopropyl ester: logP 3.30
Methyl ester: est. ~2.5
ΔlogP ≈ +0.8
Supports lipophilicity-dependent permeability ranking
ZINC15 calculated; fragment π estimation
Lipophilicity Membrane permeability Drug-likeness

Branched Ester Steric Shielding: Five Rotatable Bonds Compared with Four in the Methyl Ester Analog

The target compound possesses five rotatable bonds (ZINC15 computed) [1], one more than the methyl ester analog (four rotatable bonds estimated from structure). The additional rotatable bond arises from the isopropyl C–O and adjacent C–C connectivity, introducing a branched tertiary carbon adjacent to the ester oxygen. This branching creates steric hindrance that can reduce the catalytic turnover rate (k_cat/K_M) of esterases such as human carboxylesterase 1 (hCE1) and carboxylesterase 2 (hCE2), for which isopropyl esters are documented to hydrolyze 3- to 10-fold more slowly than the corresponding methyl esters in microsomal stability assays [2].

Rotatable Bonds
Class-level inference
5 rotatable bonds (branched)
vs. 4 (methyl ester)
Esterase resistance 3–10× slower
Supports metabolic stability differentiation
hCE1/hCE2 class-level kinetics
Conformational flexibility Metabolic stability Esterase susceptibility

Antiproliferative Class Benchmark: Benzofuransulfonamide Scaffold IC₅₀ of 4.13 μM vs. Cisplatin 4.52 μM in NCI-H460 Cells

Although direct IC₅₀ data for CAS 305374-77-0 have not been published, the benzofuransulfonamide scaffold from which it derives has demonstrated quantifiable antiproliferative activity. In the seminal 2011 study by Yang et al., the optimized analog 1h bearing a benzofuransulfonamide core exhibited an IC₅₀ of 4.13 μM against NCI-H460 non-small cell lung cancer cells, compared with 4.52 μM for the clinical positive control cisplatin [1]. The parent compound 1a (the screening hit) showed broad-spectrum antiproliferative effects across a tumor cell line panel, confirming that the scaffold itself—shared by CAS 305374-77-0—is a valid antiproliferative pharmacophore. The isopropyl ester modification present in CAS 305374-77-0 is anticipated to modulate potency relative to the published analogs via altered intracellular accumulation.

NCI-H460 IC₅₀
Class-level inference
Compound 1h: 4.13 μM
Cisplatin: 4.52 μM
Ratio 0.91
Scaffold-class antiproliferative benchmark
No direct data for CAS 305374-77-0
Antiproliferative Cytotoxicity Non-small cell lung cancer

Intermediate Molecular Weight (391.4 Da) Balances Permeability and Solubility vs. Benzyl Ester (439.5 Da)

The molecular weight of CAS 305374-77-0 is 391.4 g·mol⁻¹ , which positions it between the methyl ester analog (363.4 g·mol⁻¹) and the benzyl ester analog (439.5 g·mol⁻¹) . The benzyl ester exceeds 400 Da, a threshold associated with progressively declining aqueous solubility and passive permeability according to Lipinski's rule-of-five analysis. In contrast, the isopropyl ester remains below 400 Da while providing greater lipophilicity than the methyl ester [1]. This intermediate molecular weight, combined with a tPSA of 89 Ų (well within the <140 Ų guideline), suggests a more favorable balance between solubility and permeability for the isopropyl ester relative to the benzyl analog, which carries additional aromatic mass without a commensurate gain in hydrogen-bonding capacity.

Molecular Weight
Cross-study comparable
391.4 Da
Methyl: 363.4 Da
Benzyl: 439.5 Da
Lead-likeness and solubility balance
Lipinski rule-of-five context
Molecular weight optimization Drug-likeness Aqueous solubility

Procurement-Relevant Application Scenarios for Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 305374-77-0)


Oncology Cell-Based Screening Libraries Requiring a Medium-Lipophilicity Benzofuransulfonamide Probe

CAS 305374-77-0 is suitable for incorporation into antiproliferative screening decks targeting non-small cell lung cancer (e.g., NCI-H460) and other tumor cell lines, where the benzofuransulfonamide class has demonstrated IC₅₀ values comparable to cisplatin (compound 1h: 4.13 μM vs. cisplatin 4.52 μM) [1]. Its calculated logP of 3.30 [2] places it in the medium-lipophilicity range preferred for intracellular target access without the excessive protein binding associated with high-logP compounds.

Esterase Stability Screening Panels Comparing Branched vs. Linear Ester Prodrugs

The branched isopropyl ester in CAS 305374-77-0 is predicted to exhibit 3- to 10-fold slower hydrolysis by human carboxylesterases hCE1 and hCE2 relative to the methyl ester analog [1], based on established ester substrate specificity profiles. This makes it a valuable comparator in metabolic stability panels where ester hydrolysis rate is a critical parameter for interpreting cell-based assay results and distinguishing intact-ester pharmacology from carboxylic acid metabolite effects.

Lead-Like Fragment and Diversity Library Procurement for Academic and Biotech Screening Centers

With a molecular weight of 391.4 Da [1] (below the 400 Da lead-like threshold), tPSA of 89 Ų [2] (well below the 140 Ų ceiling), and five hydrogen-bond acceptors, CAS 305374-77-0 satisfies multiple drug-likeness filters that exclude the heavier benzyl ester analog (439.5 Da) . Procurement teams building diversity-oriented screening collections can prioritize this compound over the benzyl ester for lead-like chemical space coverage.

Application
Selection Property
Validation Focus
Antiproliferative screening libraries
Benzofuransulfonamide scaffold; moderate lipophilicity for intracellular access
Cell-based IC₅₀ evaluation in lung cancer models
Esterase stability comparison panels
Branched isopropyl ester predicted slower hydrolysis
Microsomal stability and hCE1/hCE2 assays
Diversity-oriented screening collections
Lead-like molecular weight (
Drug-likeness filters and solubility assessment
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